molecular formula C10H9NO B1646840 2-methyl-1H-indole-5-carbaldehyde

2-methyl-1H-indole-5-carbaldehyde

Cat. No.: B1646840
M. Wt: 159.18 g/mol
InChI Key: CHFWDRKHOZSPJJ-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-5-carbaldehyde (CAS: 671215-52-4) is an indole derivative featuring a methyl group at position 2 and a formyl group at position 5 of the indole ring. This compound is of interest in medicinal chemistry and materials science due to the reactivity of its aldehyde group, which facilitates further functionalization. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-methyl-1H-indole-5-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-4-9-5-8(6-12)2-3-10(9)11-7/h2-6,11H,1H3

InChI Key

CHFWDRKHOZSPJJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)C=O

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 2-methyl-1H-indole-5-carbaldehyde with structurally related indole carbaldehydes, emphasizing substituent positions, molecular weights, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features/Substituents Reference
This compound 671215-52-4 C₁₀H₉NO 159.19 2-CH₃, 5-CHO Base compound for comparison
5-Methyl-1H-indole-2-carbaldehyde 1463-60-1 C₁₀H₉NO 159.19 5-CH₃, 2-CHO Positional isomer
6-Methyl-1H-indole-2-carbaldehyde 56813-20-8 C₁₀H₉NO 159.19 6-CH₃, 2-CHO Methyl at position 6
5-Chloro-2-methyl-1H-indole-3-carbaldehyde 57335-86-1 C₁₀H₈ClNO 193.63 5-Cl, 2-CH₃, 3-CHO Chloro substitution enhances electrophilicity
5-Fluoro-1-methyl-1H-indole-2-carbaldehyde 883531-48-4 C₁₀H₈FNO 177.17 5-F, 1-CH₃, 2-CHO Fluorine increases polarity
2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde 1310141-83-3 C₁₀H₇ClFNO 211.62 2-Cl, 5-F, 1-CH₃, 3-CHO Halogenated derivative
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde 36149-66-3 C₁₃H₁₅NO₂ 217.27 1-C₂H₅, 5-OCH₃, 2-CH₃, 3-CHO Ethyl and methoxy modifications

Key Observations :

  • Positional Isomerism : Compounds like 5-methyl-1H-indole-2-carbaldehyde (CAS: 1463-60-1) and 6-methyl-1H-indole-2-carbaldehyde (CAS: 56813-20-8) share the same molecular formula as the target compound but differ in substituent placement, which significantly alters reactivity and intermolecular interactions .
  • Halogenation Effects : Introducing halogens (e.g., Cl in 57335-86-1 or F in 883531-48-4) increases molecular weight and polarity, enhancing electrophilicity at the aldehyde group .
  • N-Substitution : Derivatives like 1-ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS: 36149-66-3) demonstrate how alkylation (ethyl) and etherification (methoxy) at the indole nitrogen modulate solubility and steric effects .

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